Aripiprazole Impurity 4
CAS No.: 1424857-63-5
Cat. No.: VC0194436
Molecular Formula: C36H42Cl2N4O4
Molecular Weight: 665.67
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1424857-63-5 |
---|---|
Molecular Formula | C36H42Cl2N4O4 |
Molecular Weight | 665.67 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Molecular Composition and Properties
Aripiprazole Impurity 4 is chemically identified as 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-1-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl)-3,4-dihydroquinolin-2(1H)-one. The compound has a molecular formula of C36H42Cl2N4O4 and a calculated molecular weight of 665.6 g/mol . This complex structure exhibits distinctive characteristics that differentiate it from the parent compound aripiprazole and other related impurities.
Structural Characteristics
The chemical structure of Aripiprazole Impurity 4 can be characterized as a dimer-like compound containing two quinoline moieties connected through butoxy linkages. The compound contains dichlorophenyl and piperazine functional groups that are characteristic of aripiprazole derivatives. The specific arrangement of these functional groups creates a unique molecular entity that requires specialized analytical techniques for detection and quantification .
Nomenclature and Identification
Various synonyms have been associated with Aripiprazole Impurity 4, including:
-
1-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl] Aripiprazole
-
7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one
This impurity is also sometimes referred to as Impurity IV in analytical literature, as evidenced by validated HPLC methods developed for aripiprazole quality control .
Analytical Detection Methods
HPLC Methodology for Quantification
High-Performance Liquid Chromatography (HPLC) remains the gold standard for detection and quantification of Aripiprazole Impurity 4. Validated reversed-phase HPLC methods have been developed specifically for the analysis of aripiprazole and its related substances, including Impurity 4. These methods typically employ gradient elution with carefully selected mobile phases to achieve optimal separation and detection .
The commonly used mobile phase for detection consists of:
-
Mobile phase A: Potassium dihydrogen phosphate buffer solution
-
Mobile phase B: Methanol
Validation Parameters and Performance Characteristics
Comprehensive validation studies have been conducted to establish the reliability of HPLC methods for quantifying Aripiprazole Impurity 4. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The calibration parameters for Aripiprazole Impurity 4 (Impurity IV) have been determined as follows:
Parameter | Value |
---|---|
Calibration Equation | y = 338476x + 4888 |
Correlation Coefficient (r) | 0.9999 |
LOD (μg/mL) | 0.013 |
LOQ (μg/mL) | 0.044 |
Table 1: Validation parameters for Aripiprazole Impurity 4 (Impurity IV)
The exceptionally high correlation coefficient (r = 0.9999) indicates excellent linearity within the tested concentration range, demonstrating the robustness of the analytical method for quantifying this impurity.
Method Sensitivity and Detection Limits
The method demonstrates remarkable sensitivity for detecting Aripiprazole Impurity 4, with a limit of detection (LOD) of 0.013 μg/mL and a limit of quantification (LOQ) of 0.044 μg/mL . These low detection limits enable analysts to reliably quantify the impurity at levels significantly below the typically required regulatory thresholds, ensuring compliance with pharmaceutical quality standards.
Accuracy and Precision in Analysis
Recovery Studies
Accuracy studies for Aripiprazole Impurity 4 have demonstrated excellent recovery rates ranging from 98.2% to 101.5% . These recovery values, which are very close to 100%, indicate that the analytical method is capable of accurately measuring the true concentration of the impurity without significant bias. The recovery studies were typically performed at multiple concentration levels to ensure method accuracy across the working range.
Precision Metrics
Precision studies for Aripiprazole Impurity 4 analytical methods have shown high reproducibility. The relative standard deviation (RSD) values obtained during precision studies were well within acceptable limits, demonstrating the reliability of the method for routine quality control applications . Both repeatability (intra-day precision) and intermediate precision (inter-day precision) studies have confirmed the consistency of the analytical procedure.
Chromatographic Separation Techniques
Optimized Chromatographic Conditions
The successful detection and quantification of Aripiprazole Impurity 4 heavily rely on optimized chromatographic conditions. The most effective separation has been achieved using:
-
Stationary phase: Reversed-phase C18 column
-
Mobile phase: Multi-component system with buffer, methanol, and acetonitrile
-
Gradient elution: Carefully optimized to separate all impurities
-
Detection: UV detection at appropriate wavelength
These conditions ensure adequate resolution between Aripiprazole Impurity 4 and other potential impurities or the active pharmaceutical ingredient itself.
Sample Preparation Methodologies
Effective sample preparation is crucial for accurate analysis of Aripiprazole Impurity 4. The typical preparation involves:
-
Dissolution of aripiprazole in a methanol-acetonitrile-water-glacial acetic acid mixed solvent
-
Preparation of system suitability solutions containing aripiprazole and all known impurities
-
Dilution of sample solutions to appropriate concentrations for analysis
This systematic approach ensures complete dissolution of the analytes and optimal chromatographic performance.
Regulatory Significance and Quality Control
Importance in Pharmaceutical Quality Assurance
Monitoring and controlling Aripiprazole Impurity 4 levels is essential for ensuring the quality, safety, and efficacy of aripiprazole formulations. Pharmaceutical regulatory bodies worldwide require manufacturers to identify, quantify, and control all related substances, including Impurity 4, to ensure that they remain below established safety thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume